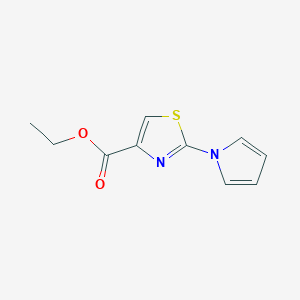

Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 2-pyrrol-1-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-14-9(13)8-7-15-10(11-8)12-5-3-4-6-12/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHUIKMMDCMYBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-4-carboxylate with 1H-pyrrole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential as a lead structure in drug development due to its promising biological activities. Notably, compounds containing thiazole and pyrrole moieties have been associated with various pharmacological effects, including:

- Antimicrobial Activity : Research indicates that derivatives of thiazole, including this compound, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, the structural features of ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate may enhance its efficacy against resistant bacterial strains .

- Anticancer Properties : The thiazole ring is known for its role in anticancer drug development. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .

Agricultural Chemistry

The compound also shows potential in agricultural applications as a pesticide or herbicide. Its ability to interact with biological systems could lead to the development of new agrochemicals aimed at pest control .

Case Studies

Several studies have documented the biological evaluations of this compound:

- Antibacterial Studies : In vitro assays revealed that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Cytotoxicity Assessments : Cytotoxicity tests on cancer cell lines indicated that derivatives of this compound could induce apoptosis, highlighting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-YL)thiazole-4-carboxylate | Similar thiazole-pyrrole structure | Antimicrobial |

| Ethyl 2-amino-thiazole | Thiazole ring; amino group | Antimicrobial |

| Pyrrole-acetic acid | Pyrrole; carboxylic acid | Anti-inflammatory |

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs differ primarily in substituents at the thiazole’s 2- and 4-positions, which influence reactivity, solubility, and biological activity. Key comparisons include:

Physicochemical Properties

Actividad Biológica

Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a thiazole ring fused with a pyrrole moiety, which contributes to its unique chemical properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation but are thought to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which can lead to apoptosis in cancer cells.

- Receptor Modulation : It may affect signal transduction pathways by binding to specific receptors, altering cellular responses.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | Activity (MIC μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | < 10 | |

| Escherichia coli | < 20 | |

| Candida albicans | < 15 |

These results suggest that the compound could be developed into an effective antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce cell death in various cancer cell lines.

The compound's mechanism involves apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.

Comparative Analysis with Similar Compounds

This compound can be compared with other thiazole derivatives that exhibit similar biological activities. Below is a comparison table highlighting key differences:

| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |

|---|---|---|

| This compound | < 10 (S. aureus) | 2.31 ± 0.43 (HepG2) |

| Ethyl 2-(methylsulfanyl)-5-(1H-pyrrol-1-yl)-thiazole-4-carboxylate | < 15 (E. coli) | Not specified |

| Thiazole derivatives from other studies | Varies | Varies |

This comparison illustrates the potential advantages of this compound over other compounds in terms of potency and specificity against certain pathogens and cancer types.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, revealing that it inhibited bacterial growth at concentrations significantly lower than those required for conventional antibiotics .

- Cancer Cell Line Studies : Research involving HepG2 cells demonstrated that treatment with this compound resulted in increased apoptosis rates compared to untreated controls, indicating its potential as a therapeutic agent in liver cancer treatment .

- Structure–Activity Relationship Analysis : Investigations into the structural modifications of thiazole derivatives showed that specific substitutions enhance biological activity, providing insights for future drug design .

Q & A

Q. What methodologies enable the study of this compound’s interactions with DNA or proteins?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) with immobilized targets .

- Fluorescence quenching : Monitors tryptophan residue interactions in proteins (e.g., BSA) .

- Molecular dynamics simulations : GROMACS or AMBER models long-term stability of ligand-target complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.